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molecular formula C10H12O B8816444 1,2,4,5-Tetrahydrobenzo[d]oxepine CAS No. 5368-66-1

1,2,4,5-Tetrahydrobenzo[d]oxepine

Cat. No. B8816444
M. Wt: 148.20 g/mol
InChI Key: UFOOGTWMHKEYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552186B2

Procedure details

Methanesulfonic acid 2-[2-(2-hydroxy-ethyl)-phenyl]-ethyl ester (2.2 g/9.0 mmol) was dissolved in tetrahydrofuran (400 mL). Sodium hydride (540 mg/14.5 mmol) was added (hydrogen evolution) and the reaction allowed to stir at room temperature overnight. The reaction was quenched by the addition of water (10 mL) and the reaction concentrated to a volume of ca. 50 mL by rotary evaporation. The residue was partitioned between water (50 mL) and ethyl ether (50 mL). The aqueous layer was extracted with an additional portion of ethyl ether (50 mL) and the combined organics were washed with brine (100 mL), dried over magnesium sulfate, filtered and concentrated onto silica gel. Column chromatography on silica gel (eluting with 0→50% ethyl acetate/hexanes) afforded 5,6,8,9-Tetrahydro-7-oxa-benzocycloheptene as a colorless oil (240 mg/18%) along with a styrene by-product formed by mesylate elimination (600 mg/45%). Oxapene: 1H NMR (400 MHz, CDCl3) δ 7.11 (m, 4H), 3.80 (m, 4H), 3.00 (m, 4H).
Name
Methanesulfonic acid 2-[2-(2-hydroxy-ethyl)-phenyl]-ethyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][O:12]S(C)(=O)=O.[H-].[Na+].[H][H]>O1CCCC1>[CH:6]1[C:5]2[CH2:10][CH2:11][O:12][CH2:2][CH2:3][C:4]=2[CH:9]=[CH:8][CH:7]=1.[CH2:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Methanesulfonic acid 2-[2-(2-hydroxy-ethyl)-phenyl]-ethyl ester
Quantity
2.2 g
Type
reactant
Smiles
OCCC1=C(C=CC=C1)CCOS(=O)(=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
540 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of water (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the reaction concentrated to a volume of ca. 50 mL by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (50 mL) and ethyl ether (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with an additional portion of ethyl ether (50 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=CC2=C1CCOCC2
Name
Type
product
Smiles
C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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